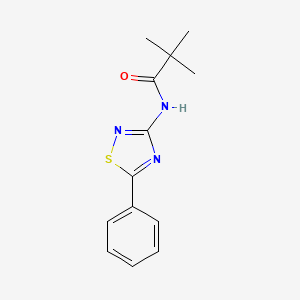

2,2-dimethyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)propanamide

Description

2,2-Dimethyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)propanamide is a small organic molecule characterized by a 1,2,4-thiadiazole core substituted at position 5 with a phenyl group and at position 3 with a propanamide moiety. The propanamide chain features a 2,2-dimethyl substitution, which introduces steric bulk and influences electronic properties. While direct experimental data for this compound (e.g., melting point, spectral signatures) are absent in the provided evidence, its structural analogs and related heterocyclic systems offer insights into its physicochemical and functional attributes.

Properties

IUPAC Name |

2,2-dimethyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS/c1-13(2,3)11(17)15-12-14-10(18-16-12)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQOEVSXPRHNSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NSC(=N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)propanamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of thiosemicarbazide derivatives with carboxylic acids or their derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the thiadiazole ring .

Industrial Production Methods

Industrial production of thiadiazole derivatives, including this compound, often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring .

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: It has shown potential as an antimicrobial and antifungal agent.

Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit specific molecular targets.

Industry: The compound is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in critical biological pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Triazole vs. Thiadiazole Systems

- Compound 7d (): Features a 1,2,4-triazole ring substituted with a thio-propanamide group and a piperidine-carbamoyl moiety. The sulfur atom in the thiadiazole of the target compound may increase lipophilicity and metabolic stability .

- Alkil-2-((5-Phenethyl-4-R-1,2,4-Triazol-3-yl)thio)acetimidates (): These triazole derivatives exhibit thioether linkages and variable R-groups. Their synthesis emphasizes cyclization reactions distinct from thiadiazole formation, which often requires sulfurizing agents like Lawesson’s reagent or H₂S .

Benzothiazole-Triazole Hybrids

- N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-[[5-(4-Chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide (): Incorporates a fused benzothiazole-triazole system with a 4-chlorophenyl substituent.

Substituent Effects

Amide Chain Variations

- Compound 7d (): The propanamide chain is substituted with a 2-methylphenyl group, whereas the target compound’s 2,2-dimethyl substitution creates greater steric hindrance. This difference may impact solubility and intermolecular interactions .

- Compound 7e (): Features a 3-methylphenyl substituent on the amide nitrogen, demonstrating how positional isomerism influences physicochemical properties. The target compound’s lack of aromatic substitution on the amide nitrogen may reduce π-π stacking interactions .

Physical and Spectral Properties

Biological Activity

2,2-Dimethyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)propanamide is a compound belonging to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The chemical structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H15N3OS

- CAS Number : 690246-36-7

Synthesis

The synthesis of this compound typically involves the cyclization of thiosemicarbazide derivatives with carboxylic acids or their derivatives. The reaction is often facilitated by dehydrating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to form the thiadiazole ring.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a related compound demonstrated significant cytotoxic effects against various human cancer cell lines including HT-29 and A431. The mechanism involved the induction of apoptosis through upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2) .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| 9e | A431 | 4.5 | Apoptosis induction |

| 9e | HT-29 | 6.8 | Apoptosis induction |

The biological activity of thiadiazole derivatives like this compound is often attributed to their ability to interact with various molecular targets. For example:

- VEGFR Inhibition : Certain derivatives have been shown to inhibit the phosphorylation of vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor angiogenesis .

Other Biological Activities

Thiadiazole compounds have also been studied for their antibacterial and antifungal properties. Their mechanism often involves disrupting microbial cell membranes or inhibiting critical enzymes necessary for pathogen survival.

Case Studies

In a study evaluating a series of thiadiazole compounds for their antiproliferative effects, it was found that modifications in the phenyl ring significantly impacted biological activity. Compounds with electron-withdrawing groups exhibited enhanced activity compared to their electron-donating counterparts .

Table 2: Structure–Activity Relationship

| Compound Structure | Activity Level | Notes |

|---|---|---|

| Electron-withdrawing group | High | Enhanced potency against A431 |

| Electron-donating group | Low | Reduced efficacy |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.